5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-ethoxycarbonyl-1-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-11-7(9(14)15-4-2)5-6(10-11)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKURGBGYPTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification and subsequent carboxylation. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The ethoxycarbonyl group undergoes classical ester hydrolysis under alkaline conditions. In a representative study:
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Saponification : Treatment with NaOH in methanol/water (10–15°C → 25–30°C) converts the ethoxycarbonyl group to a carboxylic acid derivative. This reaction proceeds quantitatively, with yields reaching 95% after purification .
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Transesterification : Reacting with alcohols (e.g., tert-butanol) under acidic catalysis produces alternative esters, enabling diversification of the carboxylate moiety .
Decarboxylation Reactions
Thermal or acid-catalyzed decarboxylation eliminates the carboxylic acid group:
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Thermal Decarboxylation : Heating at 150–160°C in diphenyl ether yields ethyl 1-ethyl-5-phenylpyrazole-4-carboxylate (85% yield) .
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Acid-Mediated Decarboxylation : Using HCl in acetic acid at reflux removes CO₂, forming 1-ethyl-5-phenylpyrazole derivatives .
Nucleophilic Substitution at the Ethyl Group
The ethyl substituent on the pyrazole nitrogen participates in alkylation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Quaternization | Methyl iodide, DMF, 60°C | 1-Ethyl-3-methylpyrazolium iodide | 78% | |
| Cross-Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Biarylpyrazole derivatives | 62–89% |
Amide Formation
The carboxylic acid group reacts with amines to form bioactive amides:
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Benzoylation : Treatment with benzoyl chloride in THF produces 4-benzoyl-N-alkyl derivatives (72–91% yield) .
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Sulfonamide Synthesis : Reaction with sulfonyl chlorides (e.g., tosyl chloride) generates sulfonamide analogs with anticoagulant potential .
Cyclocondensation Reactions
The compound serves as a precursor for heterocyclic systems:
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Pyrazolo[3,4-d]pyridazine Formation : Reaction with hydrazine hydrate at 120°C produces fused pyridazine rings (70% yield) .
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Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties .
Regioselective Functionalization
Studies using trichloromethyl enones demonstrate controlled substitution patterns:
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Methanolysis : Regioselective methanolysis of trichloromethyl intermediates at 90°C yields 3-carboxyalkylpyrazoles with >90% selectivity .
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Hydrazine Coupling : Phenylhydrazine reacts preferentially at the C5 position, forming 1,5-diaryl derivatives .
Key Mechanistic Insights
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Acid Catalysis : Esterification and decarboxylation reactions require H⁺ donors (e.g., HCl, H₂SO₄) to protonate carbonyl oxygen .
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Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates, while water promotes hydrolysis .
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Steric Factors : Bulkier N-ethyl groups suppress reactivity at the pyrazole C4 position, favoring C5 functionalization .
Comparative Reaction Yields
| Reaction | Optimal Conditions | Yield Range | Key Application |
|---|---|---|---|
| Ester Hydrolysis | NaOH/MeOH/H₂O, 25–30°C | 90–95% | Carboxylic acid prep |
| Amide Formation | EDC/HOBt, DCM, RT | 72–91% | Bioactive analogs |
| Decarboxylation | HCl/AcOH, reflux | 80–85% | Pyrazole core mod |
| Cyclocondensation | Hydrazine hydrate, 120°C | 65–70% | Fused heterocycles |
Scientific Research Applications
5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5-Amino-pyrazoles: Known for their applications in organic and medicinal synthesis.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness: 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its ethoxycarbonyl and carboxylic acid groups make it a valuable intermediate for further chemical modifications and applications.
Biological Activity
5-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS: 1890972-62-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its properties, synthesis, and biological effects, supported by relevant data and case studies.
Molecular Characteristics:
- Molecular Formula: CHNO
- Molar Mass: 212.2 g/mol
- Density: 1.31 g/cm³ (predicted)
- pKa: 3.68 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 212.2 g/mol |
| Density | 1.31 g/cm³ |
| pKa | 3.68 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. The ethoxycarbonyl group introduces significant reactivity, allowing for various functionalization pathways that can enhance its biological activity .
Biological Activity
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this pyrazole have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL .
Anti-inflammatory Effects
Preliminary data suggest that this compound may inhibit specific enzymes linked to inflammation. In particular, it has been evaluated for its potential as a monoamine oxidase B (MAO-B) inhibitor, showing promising results comparable to established anti-inflammatory agents like indomethacin .
Case Studies
- MAO-B Inhibition Study : A series of pyrazole derivatives were synthesized and tested for MAO-B inhibition, with some compounds exhibiting high activity against both MAO-A and MAO-B isoforms. The compound 3k showed significant anti-inflammatory and analgesic activity in animal models .
- Antimicrobial Evaluation : In a study evaluating various pyrazole derivatives against Candida albicans, the tested compounds exhibited moderate antifungal activity, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles often correlates with their structural features. The presence of the ethoxycarbonyl group in this compound enhances its lipophilicity and reactivity, potentially increasing its interaction with biological targets such as enzymes and receptors involved in inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, condensation of ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonylhydrazide under reflux in ethanol yields pyrazole intermediates. Subsequent hydrolysis with HCl/NaOH or functionalization with reagents like thiourea/formamide generates the target carboxylic acid derivative. Key parameters include solvent choice (ethanol/acetic acid), temperature (reflux at 80–100°C), and pH control (e.g., acetic acid/sodium acetate buffer for regioselectivity) .
- Characterization : Use IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups. ¹H-NMR analysis resolves ethyl (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and pyrazole ring protons (δ 6.5–7.5 ppm) .
Q. How can researchers differentiate between regioisomers during pyrazole ring formation?
- Analytical Approach : Monitor reaction regioselectivity using TLC (e.g., CHCl₃/EtOH 10:1) and confirm via ¹H-NMR. The ethoxycarbonyl group directs electrophilic attack to the α-position of the carbonyl, favoring 1,3-substitution. Computational modeling (e.g., DFT) or X-ray crystallography (as in related ethyl ester derivatives) can resolve ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclocondensation reactions involving ethoxycarbonyl-substituted precursors?
- Mechanism : The ethoxycarbonyl group enhances electrophilicity at the adjacent carbon in 2,4-diketoesters, directing nucleophilic attack by hydroxylamine to form the pyrazole core. Buffered conditions (pH 4) stabilize the H₂NOH species, ensuring selective attack at the most electrophilic site. This is critical for avoiding side products like isoxazoles .
- Experimental Validation : Compare reaction outcomes under varying pH (e.g., acetic acid vs. buffered systems) and use NOE NMR to confirm substituent positions .
Q. How can conflicting spectral data (e.g., NMR or IR) be resolved when characterizing derivatives of this compound?
- Troubleshooting :
- NMR : Use DEPT-135 to distinguish CH₃/CH₂/CH groups. Overlapping signals can be resolved via 2D NMR (COSY, HSQC). For example, ethyl ester protons may split into quartets (δ 4.1–4.3 ppm) due to coupling with adjacent CH₂.
- IR : Assign carboxylic acid dimer O-H stretches (broad, ~2500–3300 cm⁻¹) and differentiate from alcohol impurities.
- Cross-Validation : Compare with literature data for analogous pyrazole-3-carboxylic acids (e.g., 5-methyl or phenyl-substituted derivatives) .
Q. What strategies are effective for evaluating the bioactivity of this compound, particularly in anti-inflammatory or analgesic studies?
- Pharmacological Assays :
- In Vivo : Use carrageenan-induced paw edema (anti-inflammatory) or acetic acid writhing (analgesic) models. Dose derivatives at 10–100 mg/kg and compare with standards like indomethacin.
- In Vitro : Test COX-1/COX-2 inhibition via ELISA or fluorometric assays. Monitor ulcerogenicity in gastric mucosa models to assess safety .
- Structure-Activity Relationship (SAR) : Introduce substituents at the 1-ethyl or 5-ethoxycarbonyl positions to modulate electron density and steric effects. For example, replacing ethyl with bulkier groups may enhance COX-2 selectivity .
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target enzymes?
- Protocol :
Protein Preparation : Retrieve COX-2 (PDB ID 1CX2) or other target structures from RCSB PDB. Remove water molecules and add polar hydrogens.
Ligand Preparation : Optimize the compound’s geometry using Gaussian (B3LYP/6-31G*) and generate PDBQT files with AutoDock Tools.
Docking : Use AutoDock Vina with a grid box covering the active site. Analyze binding poses for hydrogen bonds (e.g., carboxylic acid with Arg120) and hydrophobic interactions.
- Validation : Compare docking scores (ΔG) with known inhibitors and correlate with experimental IC₅₀ values .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole derivatives?
- Root Cause Analysis : Variables include solvent purity (e.g., anhydrous ethanol vs. technical grade), catalyst loading (e.g., NaOAc vs. HCl), and reaction time. For example, extended reflux (>24 h) may degrade acid-sensitive intermediates.
- Mitigation : Reproduce reactions under controlled conditions (dry solvents, inert atmosphere) and characterize intermediates (e.g., hydrazide derivatives) via LC-MS to identify degradation pathways .
Q. What experimental evidence supports the role of the ethoxycarbonyl group in enhancing electrophilicity during cyclization?
- Evidence : Kinetic studies show faster cyclization rates for ethoxycarbonyl-substituted diketoesters compared to methyl or phenyl analogs. IR spectroscopy confirms increased electron withdrawal (C=O stretching at higher frequencies). X-ray crystallography of intermediates (e.g., ethyl 5-[(ethoxycarbonyl)oxy]pent-2-ynoate) reveals planar conformations favoring nucleophilic attack .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .
- First Aid : For eye contact, rinse with water for 15+ minutes; for ingestion, do not induce vomiting—seek medical attention immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
